molecular formula C13H10 B118485 Fluorene CAS No. 86-73-7

Fluorene

Cat. No.: B118485
CAS No.: 86-73-7
M. Wt: 166.22 g/mol
InChI Key: NIHNNTQXNPWCJQ-UHFFFAOYSA-N
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Scientific Research Applications

Scientific Research Applications

1.1 Fluorescent Probes and Imaging

Fluorene derivatives are extensively utilized as fluorescent probes in biological imaging, particularly in two-photon fluorescence microscopy. These probes exhibit high fluorescence quantum yields and photostability, making them suitable for live-cell imaging. For instance, this compound-based fluorescent markers have been developed for labeling nucleic acids and imaging cell membranes, enhancing the understanding of cellular processes .

1.2 Environmental Toxicology

This compound's ecotoxicological effects have been studied extensively, particularly its impact on soil organisms like Eisenia fetida (earthworms). Research indicates that this compound exposure leads to oxidative stress, DNA damage, and reproductive toxicity in these organisms. The findings provide crucial insights into the ecological risks associated with this compound contamination in soil environments .

Material Science Applications

2.1 Polymer Synthesis

This compound is a key component in the synthesis of various polymers, particularly polyfluorenes, which are used in organic light-emitting diodes (OLEDs) and photovoltaic devices. These polymers exhibit excellent electroluminescent properties and are integral to the development of advanced optoelectronic materials .

2.2 Optical Materials

The unique optical properties of this compound derivatives make them suitable for applications in liquid crystal displays (LCDs), camera lenses, and semiconductor materials. Their high refractive index and heat resistance are beneficial for photoresist applications in microelectronics .

Pharmaceutical Applications

This compound is employed in the synthesis of various pharmaceuticals, including sedatives and analgesics. Its derivatives have shown potential as active pharmaceutical ingredients due to their biological activity and ability to interact with specific biological targets .

This compound-Based Fluorescent Probes

A study focused on synthesizing this compound-based fluorescent probes demonstrated their efficacy in two-photon microscopy for live-cell imaging. The probes exhibited high quantum yields (>0.7) and stability under laser exposure, making them ideal for dynamic cellular studies .

Ecotoxicological Impact on Soil Organisms

Research evaluating the impact of this compound on Eisenia fetida revealed significant toxic effects at elevated concentrations, leading to impaired growth and reproductive capabilities. The study utilized an Integrated Biological Response index to assess the severity of this compound's impact on earthworm populations .

Summary Table of Applications

Application AreaSpecific Use CasesKey Properties
Biological Imaging Fluorescent probes for live-cell imagingHigh fluorescence quantum yield, photostability
Environmental Science Ecotoxicological studies on soil organismsInduces oxidative stress, DNA damage
Materials Science Synthesis of polyfluorenes for OLEDsExcellent electroluminescence
Optical Materials Components in LCDs and camera lensesHigh refractive index, heat resistance
Pharmaceuticals Active ingredients in sedatives and analgesicsBiological activity

Comparison with Similar Compounds

Fluorene is unique among polycyclic aromatic hydrocarbons due to its fluorescence and stability. Similar compounds include:

This compound’s unique structure and properties make it valuable in various scientific and industrial applications.

Biological Activity

Fluorene, a polycyclic aromatic hydrocarbon, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound and its derivatives, focusing on their antimicrobial and anticancer properties.

Overview of this compound

This compound is characterized by a fused ring structure consisting of a phenyl group attached to a cyclopentane. Its chemical formula is C₁₄H₁₀, and it serves as a foundational compound in synthesizing various bioactive molecules. The biological activities associated with this compound derivatives primarily stem from their ability to interact with critical biological targets, including enzymes and cellular structures.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against various pathogens. For instance, a series of 2,7-dichloro-4-(2-substituted-amino acetyl)this compound derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated significant efficacy against human pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget PathogenZone of Inhibition (mm)
4mS. aureus18
4hE. coli14
4uP. vulgaris15
4hC. albicans18

The mechanism of action for these compounds often involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells . This inhibition leads to the disruption of cellular proliferation, making DHFR a prime target for drug design.

Anticancer Activity

This compound derivatives have also shown promising anticancer properties. A study evaluated the cytotoxic effects of synthesized this compound-based compounds against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. The findings revealed that several compounds exhibited significant cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil .

Table 2: Cytotoxicity of this compound Derivatives

CompoundCell LineIC₅₀ (µM)
20fMCF-742.4
20aHepG215.8
5-FUMCF-723.7

The most active compounds were noted to induce G2/M phase cell cycle arrest, suggesting an anti-microtubule mechanism that disrupts mitosis . Molecular docking studies confirmed that these compounds bind effectively to tubulin, further supporting their potential as anticancer agents.

Case Studies

  • Study on Anticancer Activity : A recent investigation focused on a novel this compound derivative that induced apoptosis in A-549 cells through the generation of reactive oxygen species (ROS). This compound was found to significantly suppress tumor growth in vivo, outperforming traditional chemotherapeutics .
  • Antimicrobial Screening : Another study synthesized thiazolidinone and azetidinone derivatives based on this compound, which were screened against multidrug-resistant strains. These compounds demonstrated remarkable activity against several resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. Q1. What are the key physicochemical properties of fluorene critical for experimental design in synthetic chemistry?

Answer: this compound (CAS 86-73-7) exhibits properties essential for reaction optimization:

PropertyValueRelevance in Experiments
Melting Point113–115°C Determines solvent choice, purification (e.g., recrystallization).
Flash Point151°C Informs safety protocols for high-temperature reactions.
CarcinogenicityCarc. 1B H350 Requires fume hoods, PPE, and waste disposal compliance.

Methodology:

  • Use differential scanning calorimetry (DSC) to verify melting points.
  • Prioritize non-polar solvents (e.g., hexane) for recrystallization due to low polarity .

Q. Q2. How can researchers safely handle this compound in laboratory settings?

Answer:

  • Ventilation: Conduct experiments in fume hoods to prevent inhalation of carcinogenic dust .
  • Waste Management: Collect solid waste in sealed containers; avoid sewer disposal due to environmental hazards (GHS water hazard category 1) .
  • Contingency Plans: For spills, use absorbent materials (e.g., vermiculite) without specialized PPE, but ensure ventilation .

Advanced Research Questions

Q. Q3. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Answer:

  • NMR Spectroscopy: Use 13C^{13}\text{C} and 1H^{1}\text{H} NMR to distinguish regioisomers (e.g., 9-fluorenone vs. 2-fluorenol). Compare shifts with computational predictions (DFT/B3LYP) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M]+^+) and fragmentation patterns to validate synthetic pathways.

Data Contradiction Example:
Discrepancies in 1H^{1}\text{H} NMR coupling constants may indicate impurities or solvent effects. Replicate experiments in deuterated chloroform vs. DMSO to isolate variables .

Q. Q4. How can density functional theory (DFT) improve the prediction of this compound’s electronic properties?

Answer:

  • Functional Selection: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms reduce errors in HOMO-LUMO gap calculations by 2–4 kcal/mol vs. pure gradient approximations .
  • Validation: Compare computed vs. experimental UV-Vis spectra (e.g., λmax for this compound oxides).

Table: Computational vs. Experimental Band Gaps

MethodBand Gap (eV)Error vs. Experiment
B3LYP/6-311+G(d,p)4.1±0.2
PBE/6-31G(d)3.8±0.5
Experimental 4.3

Q. Q5. How should researchers address contradictions between experimental and computational data in this compound-based photochemical studies?

Answer:

  • Systematic Review: Reassess assumptions (e.g., solvent effects in DFT implicit models) .
  • Error Analysis: Quantify uncertainties in experimental measurements (e.g., ±2 nm in UV-Vis due to instrument calibration) .
  • Collaborative Validation: Cross-validate results with independent labs using identical protocols .

Q. Q6. What frameworks ensure rigorous formulation of this compound-related research questions?

Answer: Apply the FINER criteria :

  • Feasible: Scope experiments within accessible techniques (e.g., avoid synchrotron XRD if lab lacks access).
  • Novel: Investigate understudied derivatives (e.g., this compound-based metal-organic frameworks).
  • PICO Framework :
    • Population: this compound-doped polymers.
    • Intervention: Varying doping concentrations (0.1–5 wt%).
    • Comparison: Undoped polymer properties.
    • Outcome: Charge carrier mobility measured via Hall effect.

Q. Q7. How to design a statistically robust study on this compound’s environmental persistence?

Answer:

  • Sample Size: Use power analysis (α=0.05, β=0.2) to determine replicates for soil degradation assays.
  • Controls: Include abiotic controls (e.g., autoclaved soil) to isolate microbial contributions.
  • Data Tools: Apply ANOVA for multi-variable comparisons (e.g., pH vs. degradation rate) .

Properties

IUPAC Name

9H-fluorene
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InChI

InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2
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InChI Key

NIHNNTQXNPWCJQ-UHFFFAOYSA-N
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Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C31
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Molecular Formula

C13H10
Record name FLUORENE
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Related CAS

95270-88-5
Record name Polyfluorene
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DSSTOX Substance ID

DTXSID8024105
Record name Fluorene
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Molecular Weight

166.22 g/mol
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Physical Description

Fluorene is a white leaflets. Sublimes easily under a vacuum. Fluorescent when impure. (NTP, 1992), White solid; Fluorescent when impure; [Hawley] White powder; [MSDSonline]
Record name FLUORENE
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Boiling Point

563 °F at 760 mmHg (NTP, 1992), 294 °C, BP: 295 °C (sublimes)
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Flash Point

151.0 °C (303.8 °F) - closed cup
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Solubility

Insoluble. (1.7mg/kg) (NTP, 1992), In water, 1.69 mg/L at 25 °C, Insoluble in water, Freely soluble in glacial acetic acid; soluble in hot alcohol, Slightly soluble in ethanol; soluble in ethyl ether, acetone, benzene, carbon disulfide, For more Solubility (Complete) data for FLUORENE (6 total), please visit the HSDB record page.
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Density

1.203 at 32 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 0 °C
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Vapor Pressure

10 mmHg at 294.8 °F (NTP, 1992), 0.0006 [mmHg], 6.0X10-4 mm Hg at 25 °C
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Color/Form

Leaflets from alcohol, Dazzling white leaflets or flakes from alcohol, Small, white, crystalline plates; fluorescent when impure

CAS No.

86-73-7
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Melting Point

241 to 243 °F (NTP, 1992), 114.76 °C, MP: 116-117 °C
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Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of fluorene, 0.055 g of 1,3,5-triacetoxy-hexahydro-1,3,5-triazine-2,4,6-trione (3% by mole relative to fluorene), 9.0 g of acetic acid, 0.008 g of cobalt(II) acetate.4H2O and 0.007 g of manganese(II) acetate.4H2O was stirred at 120° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield fluorenon in 93% yield at 99% conversion of fluorene.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.055 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.008 g
Type
catalyst
Reaction Step One
Quantity
9 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.007 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

3,6,6-Tris(dimethylamino) spiro[fluorene-9,3′-phthalide] and 3,6,6′-tris (diethylamino)spiro[fluorene-9,3′-phthalide].
Name
3,6,6-Tris(dimethylamino) spiro[fluorene-9,3′-phthalide]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,6,6′-tris (diethylamino)spiro[fluorene-9,3′-phthalide]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under a nitrogen gas atmosphere, 289 mg (0.235 mmol) of butylphenylsilane (compound 14), 750 mg (1.17 mmol) of 9,9-dioctylfluorene with boron structures introduced onto the 2 and 7 positions, 515 mg (0.935 mmol) of 2,7-dibromo-9,9-dioctylfluorene, 2.22 g (16.1 mmol) of potassium carbonate, 15 ml of THF and 8 ml of distilled water were added to a 100 ml three-necked flask equipped with a reflux condenser, and this mixture was heated to 60° C. After the dissolution of the substrate was confirmed, one full spatula of tetrakis(triphenylphosphine)palladium was added, and the mixture was heated and agitated for approximately 48 hours. When toluene was added following cooling and the solvent was distilled away as far as possible, a high-viscosity substance was obtained.
Name
butylphenylsilane
Quantity
289 mg
Type
reactant
Reaction Step One
Name
compound 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C[Si](C)(C)[N-][Si](C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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